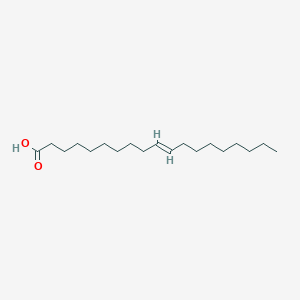

10-Nonadecenoic acid

描述

属性

IUPAC Name |

(E)-nonadec-10-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10H,2-8,11-18H2,1H3,(H,20,21)/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOWBNGUEWHNQZ-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Long Chain Monounsaturated Fatty Acids Lcmufas in Biological Systems

Long-chain monounsaturated fatty acids (LCMUFAs) are fatty acids with an aliphatic tail containing between 13 and 21 carbon atoms and featuring a single double bond. foodb.caiarc.frhmdb.ca In biological systems, these molecules are fundamental components of more complex lipids. nih.gov While oleic acid (C18:1) is a widely recognized MUFA known for its association with a decreased risk of coronary artery disease, LCMUFAs with carbon chains longer than 18 units, such as gadoleic acid (C20:1) and cetoleic acid (C22:1), have also been the subject of research. nii.ac.jp

Studies have indicated that fish oil-derived LCMUFAs may offer protection against cardiovascular disease. nih.gov Research in mouse models suggests that these fatty acids can attenuate the development of atherosclerosis. nih.gov For instance, supplementation with C20:1 and C22:1 oils has been shown to improve atherosclerotic lesions and reduce plasma levels of inflammatory cytokines like IL-6 and TNF-α in ApoE-/- mice. nih.gov Furthermore, LCMUFAs have been observed to improve endothelial function in both mice and humans. nih.gov

The beneficial effects of LCMUFAs may be linked to their influence on the gut microbiota. nii.ac.jp Research suggests that LCMUFAs can alter the gut environment, leading to an increase in the abundance of beneficial bacteria such as Akkermansia and a decrease in the ratio of Firmicutes to Bacteroidetes. nih.gov This shift in microbiota can stimulate the production of short-chain fatty acids (SCFAs), which in turn can induce the secretion of glucagon-like peptide-1 (GLP-1), a hormone with various metabolic benefits. nih.gov

Biological Occurrence and Distribution of 10 Nonadecenoic Acid

Elucidation of Novel Microbial Pathways for Odd-Chain Fatty Acid Production

Microorganisms, especially oleaginous yeasts and bacteria, are factories for a diverse array of fatty acids. The synthesis of OCFAs in microbes follows the same fundamental principle as in endogenous pathways: the use of propionyl-CoA as a starter unit instead of acetyl-CoA. frontiersin.org The oleaginous yeast Yarrowia lipolytica and bacteria from the genus Rhodococcus are well-studied examples of microbes that can produce OCFAs. frontiersin.orgresearchgate.netwustl.edu

Engineered strains of Yarrowia lipolytica have been shown to produce a profile of OCFAs, including nonadecanoic acid (C19:0) and nonadecenoic acid (C19:1), when cultured with precursors like propionate (B1217596). mdpi.com Furthermore, some bacteria possess desaturase enzymes not found in vertebrates. For instance, Bacillus cereus has been found to contain both Δ5 and Δ10 desaturases, which are induced at low temperatures to maintain membrane fluidity. asm.org The presence of a Δ10 desaturase in such bacteria provides a direct pathway to synthesize 10-nonadecenoic acid from a C19:0 precursor.

Another microbial route is the biotransformation of existing fatty acids. For example, various bacteria, including Pseudomonas, Rhodococcus, and Micrococcus luteus, can hydrate (B1144303) oleic acid (C18:1n-9) to form 10-hydroxystearic acid. mdpi.comdss.go.thgoogle.comnih.gov This 10-hydroxystearic acid can be further oxidized by the same or other microbes to 10-ketostearic acid. mdpi.comdss.go.th While this pathway does not directly yield this compound, it demonstrates the capacity of microbial enzymes to specifically modify the C10 position of an 18-carbon fatty acid chain.

Substrate Utilization and Environmental Modulators in Microbial Systems

The production of this compound and other OCFAs in microbial systems is heavily influenced by the available substrates and environmental conditions.

Substrate Utilization: The most direct method to stimulate OCFA production is by supplementing the culture medium with precursors that can be converted to propionyl-CoA.

Propionate and Propanol: Supplying propionate or 1-propanol (B7761284) to the fermentation medium of yeasts like Yarrowia lipolytica or bacteria like Rhodococcus opacus directly provides the three-carbon starter unit, significantly boosting the proportion of OCFAs in the total lipids produced. mdpi.com

Low-Cost Substrates: To improve economic feasibility, research has focused on using industrial by-products like crude glycerol (B35011) and sugar beet molasses as carbon sources for engineered Yarrowia lipolytica to produce OCFAs. mdpi.comanr.fr

Hydrocarbons: Oleaginous bacteria like Rhodococcus opacus can utilize hydrocarbons such as hexadecane (B31444) as a carbon source, though this typically leads to the production of even-numbered fatty acids. d-nb.info

Environmental Modulators: The composition of microbial fatty acids is also a response to environmental cues.

Temperature: In bacteria like Bacillus cereus, growth at lower temperatures induces the expression of desaturase genes (including Δ10 desaturase) to increase the unsaturation of membrane fatty acids and maintain membrane fluidity. asm.org

pH: The activity of microbial enzymes, including hydratases involved in oleic acid conversion, is pH-dependent, with optimal conditions varying between species. researchgate.net

Table 2: Microbial Production of Odd-Chain Fatty Acids and Related Compounds

| Microorganism | Precursor/Substrate | Product(s) | Key Findings |

| Yarrowia lipolytica (engineered) | Propionate, Sodium Acetate | C15:0, C17:0, C17:1, C19:0, C19:1 | Overexpression of Δ9-desaturase (OLE1) and optimization of precursor concentrations increased OCFA content. mdpi.com |

| Yarrowia lipolytica (engineered) | Sugar Beet Molasses, Crude Glycerol | OCFA-rich microbial oil | Demonstrates the use of low-cost substrates for OCFA production. mdpi.com |

| Rhodococcus opacus | Propionate, 1-Propanol | Odd-chain fatty acids | Utilizes three-carbon precursors efficiently for OCFA synthesis. mdpi.com |

| Bacillus cereus | Endogenous C19:0 | C19:1 (Δ10) | Possesses a Δ10 desaturase, particularly active at lower temperatures. asm.org |

| Micrococcus luteus | Oleic Acid (C18:1) | 10-Hydroxystearic acid, 10-Ketostearic acid | Hydrates and subsequently oxidizes oleic acid at the C10 position. mdpi.com |

| Stenotrophomonas nitritireducens | Oleic Acid (C18:1) | 10-Hydroxystearic acid | Achieves high conversion yield of oleic acid to 10-hydroxystearic acid. nih.gov |

Catabolic Fates and Downstream Metabolic Intermediates of this compound

The catabolism of this compound, a C19:1 monounsaturated fatty acid, follows a metabolic path that shares similarities with both odd-chain and unsaturated fatty acids. mtoz-biolabs.comaklectures.comwikipedia.org This process is crucial for energy production and involves a series of enzymatic reactions within the mitochondria. mtoz-biolabs.comlibretexts.org

β-Oxidation and Energetic Coupling

The breakdown of this compound primarily occurs through the β-oxidation pathway. mtoz-biolabs.com This process systematically shortens the fatty acid chain, generating key molecules for energy production.

β-Oxidation of this compound

The β-oxidation of this compound involves a cyclical series of four main enzymatic reactions that result in the removal of two-carbon units in the form of acetyl-CoA. However, due to its odd number of carbon atoms and the presence of a double bond, its oxidation requires additional enzymatic steps compared to saturated, even-chain fatty acids. wikipedia.orgnih.gov

The process begins with the activation of the fatty acid to 10-nonadecenoyl-CoA. It then undergoes several cycles of β-oxidation. For a C19 fatty acid, this will involve eight cycles. The initial cycles proceed similarly to saturated fatty acids until the double bond at the cis-10 position is reached. An isomerase is required to convert the cis-double bond to a trans-configuration, allowing β-oxidation to continue. nih.govbu.edu

The final cycle of β-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. aklectures.comnih.gov

Energetic Yield

The complete oxidation of this compound results in a significant yield of ATP, the primary energy currency of the cell. The breakdown of each acetyl-CoA molecule in the citric acid cycle yields approximately 10 ATP molecules. libretexts.org The NADH and FADH2 molecules generated during β-oxidation and the TCA cycle enter the electron transport chain to produce additional ATP. frontiersin.org

| Product | Quantity | ATP Yield per Molecule | Total ATP Yield |

| Acetyl-CoA | 8 | ~10 | 80 |

| Propionyl-CoA | 1 | (Converted to Succinyl-CoA) | ~5 |

| FADH2 | 7 | ~1.5 | 10.5 |

| NADH | 8 | ~2.5 | 20 |

| Total Gross ATP | 115.5 | ||

| ATP for Activation | -2 | ||

| Total Net ATP | 113.5 |

This table provides an estimated ATP yield. The conversion of propionyl-CoA to succinyl-CoA requires one ATP. The number of FADH2 molecules is reduced by one because the initial double bond bypasses the first dehydrogenation step in one cycle.

Entry into the Tricarboxylic Acid (TCA) Cycle

The primary products of this compound β-oxidation, acetyl-CoA and propionyl-CoA, are further metabolized through the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. mtoz-biolabs.comaklectures.com

The eight molecules of acetyl-CoA enter the TCA cycle by combining with oxaloacetate to form citrate. khanacademy.org Each turn of the cycle generates ATP (or GTP), NADH, and FADH2, which subsequently contribute to the total energy yield through oxidative phosphorylation. khanacademy.org

Role of Carnitine Transport Systems in Mitochondrial Uptake

Like other long-chain fatty acids, this compound must be transported from the cytoplasm into the mitochondrial matrix where β-oxidation occurs. mtoz-biolabs.comlibretexts.org This transport is mediated by the carnitine shuttle system. youtube.commhmedical.com

The process involves three key components:

Carnitine palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 converts long-chain acyl-CoAs into acylcarnitines. mhmedical.com

Carnitine-acylcarnitine translocase (CACT): This transporter, located in the inner mitochondrial membrane, moves the acylcarnitine into the mitochondrial matrix in exchange for a free carnitine molecule. mhmedical.commdpi.com

Carnitine palmitoyltransferase II (CPT2): Situated on the inner side of the inner mitochondrial membrane, CPT2 converts the acylcarnitine back to acyl-CoA and releases free carnitine. mhmedical.comnih.gov

This shuttle is a critical regulatory point for fatty acid oxidation. mhmedical.com

| Component | Location | Function |

| Carnitine Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Converts acyl-CoA to acylcarnitine |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitine into the matrix and carnitine out |

| Carnitine Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane | Converts acylcarnitine back to acyl-CoA |

Interconnections with Branched-Chain Amino Acid Metabolism

There are significant metabolic interconnections between the catabolism of fatty acids like this compound and branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine. frontiersin.orgresearchgate.netfrontiersin.org

The catabolism of both fatty acids and BCAAs produces intermediates that can enter the TCA cycle. frontiersin.orgresearchgate.net For instance, the breakdown of this compound produces acetyl-CoA and propionyl-CoA (which is converted to succinyl-CoA), while BCAA catabolism also yields acetyl-CoA and succinyl-CoA. frontiersin.orgresearchgate.net This shared pool of intermediates creates a metabolic link.

An accumulation of intermediates from one pathway can influence the other. For example, an excess of BCAA-derived metabolites can potentially inhibit the complete oxidation of fatty acids. frontiersin.org Conversely, byproducts of incomplete fatty acid oxidation may affect BCAA metabolism. journalagent.com This interplay is crucial for maintaining metabolic homeostasis. frontiersin.org The carnitine acetyltransferase (CrAT) is an enzyme that can handle short- and medium-chain acyl-CoAs, including some intermediates from BCAA oxidation, further linking these two metabolic pathways. nih.gov

Direct Enzyme Modulation and Inhibition Kinetics

This compound demonstrates direct interaction with crucial enzymes, modulating their activity through specific binding and inhibitory mechanisms. These interactions are often dependent on the unique structural characteristics of the fatty acid.

The gastric H+,K(+)-ATPase is the primary enzyme responsible for gastric acid secretion. nih.gov Research into the inhibitory effects of unsaturated fatty acids has highlighted the specific role of this compound. nih.gov

Structure-activity relationship studies have shown that while saturated fatty acids are weak inhibitors of H+,K(+)-ATPase, their unsaturated counterparts are significantly more potent. nih.gov Among cis-monounsaturated fatty acids, an optimal carbon chain length for inhibitory activity was identified, with this compound (C19:1) being the most potent inhibitor. nih.govmoleculardepot.com The position of the double bond along the carbon chain did not significantly alter the inhibitory activity. nih.gov However, the stereochemistry of the double bond is crucial, as cis-isomers are more powerful inhibitors than their corresponding trans-isomers. nih.gov

The terminal carboxyl group is also vital for this interaction. Esterification of this acid moiety leads to a reduction in inhibitory activity. nih.gov Conversely, converting the carboxyl group to an alcohol or an amide does not diminish its inhibitory effect. nih.gov This suggests that the interaction with the gastric H+,K(+)-ATPase involves both hydrophobic interactions via the carbon chain and hydrophilic interactions, like hydrogen bonding, through the terminal functional group. nih.gov

Table 1: Influence of Fatty Acid Structure on Gastric H+,K(+)-ATPase Inhibition This table is based on findings from structure-activity relationship studies. Specific inhibitory concentration (IC50) values were not provided in the source material, but the relative potency is described.

| Fatty Acid Characteristic | Observation on Inhibitory Potency | Source |

| Saturation | Unsaturated fatty acids are more potent inhibitors than saturated fatty acids. | nih.gov |

| Chain Length (cis-monoenes) | Optimal inhibitory activity observed with a 19-carbon chain (C19:1). | nih.gov |

| Double Bond Position | Changing the position of the double bond does not significantly alter activity. | nih.gov |

| Double Bond Geometry | cis-isomers are more potent inhibitors than trans-isomers. | nih.gov |

| Terminal Group Modification | Esterification of the carboxyl group decreases activity. | nih.gov |

| Terminal Group Modification | Conversion to an alcohol or amide does not decrease activity. | nih.gov |

The p53 protein is a critical tumor suppressor that regulates cell cycle and apoptosis. Several studies have reported that long-chain fatty acids, including cis-10-nonadecenoic acid, can inhibit the activity of p53. bertin-bioreagent.comtargetmol.commedchemexpress.comcaymanchem.commedchemexpress.comglpbio.comchemsrc.com This inhibition is specifically targeted at the DNA binding activity of the p53 protein. targetmol.comcaymanchem.comglpbio.comathenaeumpub.com The impairment of p53's ability to bind to DNA interferes with its function as a transcription factor, which is central to its tumor-suppressive role.

Regulation of Lipid-Modifying Enzymes and Pathways

This compound is not only a modulator of non-lipid-related enzymes but also influences the enzymes and pathways directly involved in lipid metabolism.

Fatty acid desaturases (FADS) are enzymes that introduce double bonds into fatty acids, playing a key role in the synthesis of polyunsaturated fatty acids (PUFAs). wikipedia.orgmdpi.com The primary desaturases in humans are delta-5 (FADS1) and delta-6 (FADS2) desaturases. wikipedia.orgmdpi.comauburn.edu

Research on the microalga Thraustochytrium aureum has shown that this compound (C19:1Δ10) can act as a substrate for a Δ12-fatty acid desaturase. nih.gov This enzyme introduces a new double bond, converting this compound into nonadecadienoic acid (C19:2Δ10, 13). nih.gov This demonstrates a direct interaction where a desaturase modifies the structure of this compound.

The metabolism of this compound, like other long-chain fatty acids, involves several key enzymatic steps. It is a substrate for β-oxidation, the process that breaks down fatty acids to produce energy. mtoz-biolabs.com This process requires the fatty acid to be transported into the mitochondria, likely via the carnitine transport system. mtoz-biolabs.com

Studies on non-esterified fatty acids (NEFAs) show they can influence the mRNA expression of key enzymes in lipid metabolism. For instance, NEFAs can decrease the expression of enzymes involved in lipid breakdown, such as Hormone-Sensitive Lipase (HSL) and Carnitine Palmitoyltransferase 1A (CPT1A), while increasing the expression of enzymes involved in lipid synthesis and storage, like Fatty Acid Synthase (FASN) and Sterol Regulatory Element-Binding Protein (SREBP). mdpi.com While these findings relate to the general class of NEFAs, they provide a likely context for the regulatory role of this compound within cells.

Systemic Metabolic Regulation and Signaling Pathways

Beyond individual cells, fatty acids like this compound are involved in systemic metabolic regulation and broader signaling pathways. utmb.edunih.govfrontiersin.org Elevated levels of free fatty acids in the blood have been linked to the modulation of insulin (B600854) signaling pathways. frontiersin.org For example, increased fatty acid oxidation can inhibit glucose oxidation through the Randle cycle. frontiersin.org Furthermore, excessive intracellular fatty acids can lead to the accumulation of metabolites like diacylglycerol (DAG), which activates Protein Kinase C (PKC), a known modulator of insulin signaling. frontiersin.org

A clinical study observed a connection between cis-10-nonadecenoic acid (C19:1n-9) and metabolic disease, noting its levels in the context of type 2 diabetes complicated by coronary heart disease. frontiersin.org Fatty acids and their metabolism are also integral to the function of immune cells, such as dendritic cells, where they fuel energy needs and are involved in building intracellular lipid stores necessary for immune activation. frontiersin.org

Role in Glucolipid Metabolism and Insulin Sensitivity

This compound, a monounsaturated fatty acid with a 19-carbon chain (C19:1), is implicated in the complex regulation of glucose and lipid metabolism. hmdb.ca While direct research exclusively focused on this compound is limited, studies on long-chain monounsaturated fatty acids (MUFAs) provide a framework for understanding its potential effects. One study identified 10Z-nonadecenoic acid as a metabolite with upregulated levels in rats exhibiting disordered glucolipid metabolism, suggesting its involvement in these pathways. nih.gov

Elevated levels of free fatty acids are generally associated with insulin resistance. nih.gov However, the type of fatty acid is crucial. Unlike saturated fatty acids, which can impair insulin signaling, unsaturated fatty acids may have neutral or beneficial effects. nih.govmdpi.com Long-chain MUFAs, a class to which this compound belongs, have been shown in various studies to improve insulin sensitivity and play a role in managing metabolic syndrome risk factors. mdpi.comresearchgate.net For instance, dietary supplementation with fish-oil-derived long-chain MUFAs improved insulin resistance and reduced blood glucose and lipids in mice. researchgate.net These effects are partly attributed to the modulation of gene expression related to glucose and lipid metabolism. researchgate.net

The mechanisms by which long-chain MUFAs influence insulin sensitivity are multifaceted. They can alter the composition of cell membranes, which in turn can affect the function of insulin receptors and glucose transporters. pan.olsztyn.pl Furthermore, they can modulate the expression of key genes involved in metabolic control. Research in mice has shown that dietary long-chain MUFAs can lead to favorable changes in the mRNA expression of genes such as stearoyl-CoA desaturase-1 (SCD-1), carnitine palmitoyltransferase 1a (CPT1a), and uncoupling proteins (UCPs). researchgate.net

| Gene | Function in Glucolipid Metabolism | Effect of Long-Chain MUFA Supplementation in Mice |

| SCD-1 | Catalyzes the synthesis of MUFAs; involved in metabolic regulation. | Favorable changes in mRNA expression. researchgate.net |

| CPT1a | Essential for the oxidation of long-chain fatty acids in mitochondria. | Favorable changes in mRNA expression. researchgate.net |

| UCPs | Involved in energy expenditure and thermogenesis. | Favorable changes in mRNA expression. researchgate.net |

This table summarizes the effects of dietary long-chain monounsaturated fatty acids on the expression of genes involved in glucose and lipid metabolism in mice, providing a potential model for the action of this compound.

Interaction with Cellular Signaling Cascades Beyond Direct Enzyme Inhibition

Beyond its role in glucolipid metabolism, this compound and other long-chain fatty acids are known to interact with various cellular signaling cascades, influencing processes from cell proliferation to inflammation. One of the key findings is the inhibitory action of long-chain fatty acids, including cis-10-nonadecenoic acid, on the activity of the tumor suppressor protein p53. caymanchem.com This interaction highlights a potential role for this fatty acid in the regulation of cell cycle and apoptosis.

Another critical signaling pathway influenced by fatty acids is the AMP-activated protein kinase (AMPK) pathway. AMPK acts as a cellular energy sensor, and its activation generally leads to a switch from anabolic to catabolic processes, including increased fatty acid oxidation and glucose uptake. mdpi.com Some studies suggest that long-chain MUFAs can contribute to the activation of AMPK signaling. mdpi.com The activation of AMPK can, in turn, phosphorylate and inactivate key enzymes involved in lipid synthesis, such as acetyl-CoA carboxylase (ACC), thereby reducing the accumulation of lipids that can interfere with insulin signaling. caldic.com

| Signaling Pathway | General Role | Potential Interaction with Long-Chain MUFAs |

| p53 Signaling | Tumor suppression, cell cycle arrest, apoptosis. | Long-chain fatty acids like cis-10-nonadecenoic acid can inhibit p53 activity. caymanchem.com |

| PKC Signaling | Diverse cellular processes including proliferation, differentiation, and apoptosis. Can be activated by DAG derived from fatty acids, potentially leading to insulin resistance. nih.gov | The balance of saturated and unsaturated fatty acids can modulate PKC activation. |

| AMPK Signaling | Cellular energy homeostasis, promotion of catabolic processes. | Long-chain MUFAs may contribute to the activation of the AMPK pathway, enhancing fatty acid oxidation and glucose uptake. mdpi.com |

This table outlines the interaction of long-chain monounsaturated fatty acids with key cellular signaling cascades, providing a potential framework for the bioactivity of this compound.

Structural Elucidation and Stereochemical Considerations of Z 10 Nonadecenoic Acid

(Z)-10-Nonadecenoic acid, also known as cis-10-Nonadecenoic acid, is a monounsaturated fatty acid with a 19-carbon chain. lipidmaps.orgbluetigerscientific.com Its structure is characterized by a cis double bond located between the 10th and 11th carbon atoms. hmdb.ca The "Z" configuration indicates that the hydrogen atoms attached to the carbons of the double bond are on the same side, resulting in a kink in the fatty acid chain.

The chemical properties of (Z)-10-Nonadecenoic acid are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₃₆O₂ |

| Molecular Weight | 296.49 g/mol |

| CAS Number | 73033-09-7 |

| Systematic Name | (10Z)-nonadec-10-enoic acid |

| InChI Key | BBOWBNGUEWHNQZ-KTKRTIGZSA-N |

Data sourced from multiple references. nih.govlarodan.comcaymanchem.com

The trimethylsilyl (B98337) (TMS) derivative of (Z)-10-Nonadecenoic acid is often used for analysis by gas chromatography and mass spectrometry. nist.gov This derivatization increases the volatility of the fatty acid, facilitating its detection and identification. nist.gov

Research Significance and Academic Trajectory of 10 Nonadecenoic Acid Studies

Presence in Plant-Derived Lipid Matrices

The investigation into the composition of plant-based lipids has led to the identification of this compound in various oils and extracts.

Identification in Specific Plant Oils and Seed Lipids

While not a major component, this compound has been detected in the seed oil of Staphylea bumalda DC., where it was found to constitute 0.18% of the total fatty acids. fatplants.net A study on Sudanese baobab (Adansonia digitata L.) seed oil also identified the presence of cis-10-nonadecenoic acid at a concentration of 2.67%. researchgate.net Furthermore, a broad analysis of various vegetable oils and fats reported the presence of (Z)-10-Nonadecenoic acid in ranges of 0.01-0.02% and trans-10-Nonadecenoic acid in ranges of 0-0.03% across the samples. mdpi.com

Table 1: Presence of this compound in Plant-Derived Lipids

| Plant Source | Specific Compound | Concentration (%) |

|---|---|---|

| Staphylea bumalda DC. seed oil | This compound | 0.18 fatplants.net |

| Sudanese baobab (Adansonia digitata L.) seed oil | cis-10-Nonadecenoic acid | 2.67 researchgate.net |

| Various Vegetable Oils | (Z)-10-Nonadecenoic acid | 0.01-0.02 mdpi.com |

Accumulation in Fungal Spores and Mycelial Extracts

Research into the chemical constituents of fungi has revealed the presence of this compound. An ethanolic extract of Ganoderma lucidum (Reishi) spores was found to contain cis-10-nonadecenoic acid. jst.go.jp This compound, along with its saturated counterpart, nonadecanoic acid, has been highlighted as a key active component in these spores. researchgate.net Similarly, an aqueous extract of Ganoderma applanatum mycelium also showed the presence of cis-10-nonadecenoic acid. uobaghdad.edu.iq In the realm of microalgae, an alcoholic extract of Spirulina platensis was found to contain cis-10-Nonadecenoic acid, which constituted 0.83% of the identified bioactive chemicals. medicopublication.com

Table 2: Identification of this compound in Fungal and Algal Extracts

| Source | Specific Compound |

|---|---|

| Ganoderma lucidum spores (ethanolic extract) | cis-10-Nonadecenoic acid jst.go.jp |

| Ganoderma applanatum mycelium (aqueous extract) | cis-10-Nonadecenoic acid uobaghdad.edu.iq |

Detection in Animal-Derived Lipid Fractions

The distribution of this compound extends to the animal kingdom, where it has been identified in various fats, tissues, and metabolic products.

Inclusion in Animal Fats and Dairy Products

This long-chain unsaturated fatty acid is a known constituent of some animal fats. moleculardepot.com Analysis of various food products on the Romanian market detected trans-10-nonadecenoic acid in several items, including chips (averaging 0.11%), cookies (averaging 0.43%), margarine (averaging 0.02%), wafers (averaging 0.32%), and instant soup (averaging 0.15%). mdpi.com It was also found in cream cheese, with an average of 0.05%, and mayonnaise, averaging 0.01%. mdpi.com A comparative study of milk from different species, including bovine, caprine, and ovine, also lists cis-10-nonadecenoic acid methyl ester as one of the fatty acid methyl esters analyzed. researchgate.net

Table 3: Detection of trans-10-Nonadecenoic Acid in Various Food Products

| Food Product | Average Concentration (%) |

|---|---|

| Chips | 0.11 mdpi.com |

| Cookies | 0.43 mdpi.com |

| Wafers | 0.32 mdpi.com |

| Instant Soup | 0.15 mdpi.com |

| Cream Cheese | 0.05 mdpi.com |

| Margarine | 0.02 mdpi.com |

Tracing in Bovine Tissues and Metabolome

Studies focusing on bovine metabolomics have specifically identified this compound. PubChem reports that cis-10-Nonadecenoic acid has been found in Bos taurus (cattle). nih.gov A targeted metabolomics study of the longissimus dorsi muscle in different pig breeds also included trans-10-nonadecenoic acid in its analysis. animbiosci.org Furthermore, nonadecanoic acid, the saturated form, has been identified as a potential biomarker in the serum of dairy cows with fatty liver disease. mdpi.com It has also been noted as a metabolite in buffalo colostrum. mdpi.com

Microbial Production and Metabolites

Beyond its presence in higher organisms, this compound is also associated with microbial metabolic processes. Research has pointed to the extraction of extracellular lipids from the chemoautotrophic bacteria Serratia sp. ISTD04 for potential biodiesel production, with cis-10-Nonadecenoic acid being a compound of interest. moleculardepot.com Additionally, a patent for a method to produce hydroxy-fatty-acid-based polyols lists this compound as a potential fatty acid containing at least one C=C double bond functionality. google.com The saturated C19 fatty acid, nonadecanoic acid, has also been isolated from a mycelial extract of Streptomyces scabiei. koreascience.kr

Isolation from Bacterial Strains and Consortia

This compound and its derivatives have been identified as metabolic byproducts in bacterial consortia, often those studied for their bioremediation capabilities. Research into the microbial degradation of industrial and environmental pollutants has revealed the presence of this fatty acid.

In a study on the degradation of melanoidins from distillery sludge, four bacterial strains were isolated and formed into a consortium. d-nb.info Analysis of the metabolites produced during the degradation process identified Cis-10-Nonadecenoic acid trimethylsilyl (B98337) (TMS) ester as one of the compounds. d-nb.info Similarly, investigations into polycyclic aromatic hydrocarbon (PAH) degradation by bacteria from oil refinery wastewater also detected Cis-10-Nonadecenoic Acid. nih.gov It was listed among the metabolites identified when bacterial isolate KWB3 degraded phenanthrene. nih.gov

Table 1: Detection of this compound in Bacterial Consortia

| Bacterial Source | Context/Substrate | Form Detected | Reference |

|---|---|---|---|

| Bacterial Consortium (IITRCS01, IITRCS06, IITRCS07, IITRCS11) | Distillery Sludge (Melanoidin Degradation) | Cis-10-Nonadecenoic acid, TMS ester | d-nb.info |

| Bacterial Isolate KWB3 | Oil Refinery Wastewater (Phenanthrene Degradation) | Cis-10-Nonadecenoic Acid | nih.gov |

Contribution by Symbiotic Microorganisms in Host Organisms

The occurrence of this compound has been noted in symbiotic systems, highlighting its potential role in the metabolic interplay between microbes and their hosts.

A significant finding comes from the study of the alfalfa–rhizobia symbiotic system. In this relationship, fatty acid metabolites are crucial for the nitrogen fixation process occurring in root nodules. mdpi.com Metabolomic analysis revealed that trans-10-nonadecenoic acid was one of the two most abundant fatty acids in the pink root nodules (P.N.s), which are the primary sites of nitrogen fixation. mdpi.com Its high concentration suggests a significant contribution by the symbiotic bacteria, Sinorhizobium meliloti, to the metabolic environment of the host plant's nodules. mdpi.com

The compound has also been identified in the context of the gut microbiome. A study analyzing the metabolic profiles of neonatal piglets found this compound in fecal samples. isciii.es Specifically, its presence was positively correlated with a diet of breast milk, indicating a link between diet, the activity of the gut microbiota, and the production of this specific fatty acid in the host. isciii.es

Table 2: this compound in Symbiotic Systems

| Host Organism | Symbiotic Context | Specific Location | Form Detected | Reference |

|---|---|---|---|---|

| Alfalfa (Medicago sativa) | Nitrogen Fixation with Sinorhizobium meliloti | Pink Root Nodules | trans-10-nonadecenoic acid | mdpi.com |

| Neonatal Piglet | Gut Microbiome | Feces (Breast-fed group) | This compound | isciii.es |

Occurrence in Cyanobacterial Extracts

Cyanobacteria, or blue-green algae, are recognized as a rich source of various bioactive natural products, including a diverse range of fatty acids. Several studies have specifically identified cis-10-Nonadecenoic acid in extracts from different cyanobacterial species.

In an assessment of soil cyanobacteria from Egypt, methanolic extracts of Oscillatoria acuminata, Oscillatoria amphigranulata, and Spirulina platensis were analyzed. scielo.br The results showed that fatty acids and their methyl esters constituted a significant portion of the extracts, with cis-10-Nonadecenoic acid being one of the dominant fatty acids identified. scielo.brscielo.br

Further research on freshwater cyanobacteria characterized the bioactive compounds from four different isolates. ekb.eg Gas chromatography-mass spectrometry (GC-MS) analysis of the methanolic extract from Limnothrix planktonica (strain SN4) identified cis-10-Nonadecenoic acid, methyl ester as a constituent. ekb.eg

Table 3: Identification of this compound in Cyanobacteria

| Cyanobacterial Species | Source/Type | Form Detected | Reference |

|---|---|---|---|

| Oscillatoria acuminata | Soil | cis-10-Nonadecenoic acid | scielo.brscielo.br |

| Oscillatoria amphigranulata | Soil | cis-10-Nonadecenoic acid | scielo.brscielo.br |

| Spirulina platensis | Soil | cis-10-Nonadecenoic acid | scielo.brscielo.br |

| Limnothrix planktonica | Freshwater | cis-10-Nonadecenoic acid, methyl ester | ekb.eg |

Advanced Analytical Methodologies for the Characterization and Quantification of 10 Nonadecenoic Acid

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is a powerful and widely used technique for the analysis of fatty acids due to its high resolution and sensitivity. However, the inherent low volatility of free fatty acids like 10-nonadecenoic acid requires a chemical modification step, known as derivatization, prior to analysis.

Derivatization is a critical sample preparation step in the GC-MS analysis of fatty acids. This process converts the polar carboxyl group of the fatty acid into a less polar and more volatile ester, typically a methyl ester (FAME). This transformation reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and improving its chromatographic behavior, leading to better peak shape and separation.

Several reagents can be employed for the esterification of this compound. Common methods include the use of Boron trifluoride (BF3) in methanol (B129727) or the use of silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). For instance, heating the fatty acid with BF3 in methanol effectively converts it to its corresponding methyl ester, this compound, methyl ester. Similarly, trimethylsilylation replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, also enhancing volatility. The choice of derivatization reagent and reaction conditions, such as temperature and time, must be optimized to ensure the reaction goes to completion for accurate analysis.

Table 1: Common Derivatization Reagents for GC-MS Analysis of Fatty Acids

| Derivatization Reagent | Abbreviation | Functional Group Targeted | Resulting Derivative | Key Advantages |

|---|---|---|---|---|

| Boron trifluoride-Methanol | BF3-MeOH | Carboxylic Acid | Fatty Acid Methyl Ester (FAME) | Effective for a wide range of fatty acids. |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxylic Acid, Hydroxyl | Trimethylsilyl (TMS) Ester/Ether | Reacts with a variety of functional groups. |

| Trimethylchlorosilane | TMCS | Carboxylic Acid, Hydroxyl | Trimethylsilyl (TMS) Ester/Ether | Often used as a catalyst with BSTFA. |

| Diazomethane | CH2N2 | Carboxylic Acid | Fatty Acid Methyl Ester (FAME) | Highly reactive but also toxic and explosive. |

For accurate quantification of this compound using GC-MS, the use of an internal standard is highly recommended. An internal standard is a compound with similar chemical properties to the analyte of interest but is not naturally present in the sample. It is added in a known concentration to both the calibration standards and the unknown samples.

The internal standard helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantitative results. The concentration of this compound is then determined by comparing the peak area of its derivative to the peak area of the internal standard derivative. The response factor, which is the ratio of the response of the analyte to the internal standard, is determined from the analysis of calibration standards and is crucial for accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) Platforms

LC-MS offers a powerful alternative to GC-MS for the analysis of fatty acids, particularly for complex biological samples, as it often does not require derivatization. This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is instrumental in metabolite profiling studies, enabling the detection and identification of a wide range of lipids, including this compound, in complex biological matrices. HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of the detected ions, aiding in the confident identification of compounds. This high level of mass accuracy helps to distinguish this compound from other isobaric compounds that may be present in the sample.

Tandem mass spectrometry (MS/MS) is a crucial tool for the structural confirmation of this compound. In an MS/MS experiment, the ion corresponding to this compound is selected and then fragmented. The resulting fragmentation pattern, or MS/MS spectrum, provides characteristic information about the molecule's structure, such as the position of the double bond. By analyzing the fragment ions, researchers can confirm the identity of the compound and distinguish it from its isomers. This technique is particularly valuable for differentiating between various positional isomers of nonadecenoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of fatty acids like this compound. Unlike mass spectrometry techniques that provide information about the mass-to-charge ratio and fragmentation, NMR provides detailed information about the chemical environment of each atom in the molecule.

Both ¹H and ¹³C NMR spectroscopy are employed for the structural assignment of fatty acids.

¹H NMR provides information about the different types of protons in the molecule. For this compound, characteristic signals would be observed for the olefinic protons of the double bond, the allylic protons adjacent to the double bond, the α- and β-methylene protons near the carboxyl group, the bulk of the methylene (B1212753) protons in the aliphatic chain, and the terminal methyl protons.

¹³C NMR provides information about the different carbon atoms. The chemical shifts of the carbons in the double bond can confirm its position within the fatty acid chain.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to correlate the signals of protons and carbons, providing further confirmation of the structure.

Chemometric Analysis and Multivariate Statistical Methods in Lipidomics

The analysis of this compound within a biological sample rarely occurs in isolation. It is typically part of a complex mixture of hundreds or thousands of lipid species. Lipidomics, the large-scale study of lipids, generates vast and complex datasets that are often challenging to interpret using traditional univariate statistical methods. rsc.orgresearchgate.net The sheer volume of data, coupled with the high degree of correlation between different lipid molecules due to shared metabolic pathways, necessitates the use of more sophisticated data analysis techniques. nih.gov Chemometrics and multivariate statistical methods are therefore indispensable tools for extracting meaningful biological insights from lipidomic data. researchgate.net

Multivariate statistical approaches consider all measured variables simultaneously, which is crucial for understanding the subtle, systemic changes that occur in the lipidome. researchgate.netnih.gov These methods are adept at identifying patterns, classifying samples, and highlighting lipids, such as this compound, that are significant in distinguishing between different experimental groups or biological states. nih.gov

Commonly employed multivariate methods in lipidomics include unsupervised and supervised techniques.

Principal Component Analysis (PCA) : As an unsupervised method, PCA is used for exploratory data analysis, visualization, and dimensionality reduction. nih.govcitedrive.com It transforms the original, correlated variables into a smaller set of uncorrelated variables called principal components, allowing for the visualization of sample clustering and the identification of outliers without prior knowledge of the sample classes. nih.gov Structured variations in the data, such as those caused by specific treatments affecting fatty acid metabolism, can be effectively captured and visualized using PCA. nih.gov

Partial Least Squares Discriminant Analysis (PLS-DA) : This is a supervised method used to model the relationship between the lipid profile (X variables) and a predefined sample characteristic (Y variable), such as a disease state or treatment group. nih.govcitedrive.com PLS-DA is particularly useful for identifying which lipids, including specific fatty acids like this compound, contribute most significantly to the separation between groups. citedrive.com

Hierarchical Clustering Analysis (HCA) : This unsupervised technique groups samples or lipids based on their similarity. nih.gov In lipidomics, HCA can be used to identify samples with similar lipid profiles or to group lipids that exhibit similar abundance patterns across a set of samples, potentially indicating they are part of the same metabolic pathway. nih.gov

These statistical tools are frequently applied to data generated from analytical platforms like mass spectrometry, which can produce one-dimensional (direct infusion MS), two-dimensional (LC-MS), or even three-dimensional datasets (mass spectrometry imaging). rsc.orgresearchgate.net The integration of these robust statistical methods ensures that the analysis is not only comprehensive but also biologically relevant and reliable. citedrive.com

| Method | Type | Primary Application | Relevance to this compound Analysis |

|---|---|---|---|

| Principal Component Analysis (PCA) | Unsupervised | Data exploration, visualization, dimensionality reduction, outlier detection. nih.govcitedrive.com | Visualizing how the overall lipid profile, including this compound, varies across different samples or conditions. |

| Partial Least Squares Discriminant Analysis (PLS-DA) | Supervised | Identifying variables that discriminate between predefined groups. nih.govcitedrive.com | Determining if this compound is a significant biomarker for distinguishing between different biological states (e.g., healthy vs. diseased). |

| Hierarchical Clustering Analysis (HCA) | Unsupervised | Grouping samples or variables based on similarity measures. nih.gov | Identifying other lipids that show similar expression patterns to this compound, suggesting potential co-regulation or shared metabolic pathways. |

Method Validation: Sensitivity, Specificity, and Recovery Optimization

The development of robust analytical methods for the accurate quantification of this compound is contingent upon rigorous validation. This process ensures the reliability of the data and involves the evaluation of several key performance characteristics, including sensitivity, specificity, and recovery. nih.gov

Sensitivity and Specificity

Sensitivity refers to the ability of an analytical method to detect and quantify the lowest possible amount of the analyte. It is typically defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration that can be reliably distinguished from background noise (Signal-to-Noise ratio > 3), while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy (Signal-to-Noise ratio > 10). nih.govmdpi.com High-performance analytical platforms, such as liquid chromatography-mass spectrometry (LC-MS), offer high sensitivity, enabling the detection of very low concentrations of this compound and its metabolites in complex biological matrices like plasma, tissues, or cells. mtoz-biolabs.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. mtoz-biolabs.com In the context of this compound, this means distinguishing it from other isomeric fatty acids and structurally similar compounds. This is often achieved by optimizing chromatographic separation conditions and utilizing specific mass spectrometry detection parameters, such as selected reaction monitoring (SRM), to minimize interference and ensure that the detected signal pertains solely to the target analyte. mdpi.commtoz-biolabs.com

| Analytical Method | Analyte Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Fatty Acid Hydroperoxides | 0.1–1 pmol/µL | 1–2.5 pmol/µL | mdpi.com |

| GC/EI-MS (SIM mode) | Fatty Acids (C12-C22) | S/N ratio > 3 | 7.6 to 91.8 ng/mL | nih.gov |

Recovery Optimization

The recovery of an analytical method refers to the efficiency of the extraction process in isolating the target analyte from its sample matrix. Incomplete recovery can lead to an underestimation of the true concentration of this compound. Therefore, optimizing the extraction procedure is a critical step in method development. unito.it

Several factors can significantly influence the extraction yield of fatty acids from biological or environmental samples. unito.itmdpi.com These include:

Extraction Solvent: The choice of solvent or solvent mixture is crucial. For lipids, mixtures of polar and non-polar solvents are often used. The polarity must be fine-tuned to maximize the solubilization of this compound while minimizing the co-extraction of interfering substances. mdpi.com

Temperature: Higher temperatures can increase extraction efficiency by improving solvent penetration and analyte solubility. However, excessive heat can risk degrading unsaturated fatty acids like this compound. unito.it

Time: The duration of the extraction needs to be sufficient to allow for the complete transfer of the analyte from the sample to the solvent. researchgate.net

pH: The pH of the extraction medium can affect the ionization state of carboxylic acids, thereby influencing their solubility and extractability. researchgate.net

Methodologies such as Response Surface Methodology (RSM) are often employed to systematically optimize these parameters. unito.it RSM allows for the evaluation of multiple factors and their interactions simultaneously, leading to the identification of the optimal conditions that provide the maximum recovery of the target analyte. unito.itcsic.es

| Parameter | Influence on Recovery | Optimization Goal |

|---|---|---|

| Solvent System | Affects the solubility of the target analyte and potential interferents. mdpi.com | Select a solvent or mixture with appropriate polarity to maximize analyte extraction and minimize co-extraction of interfering compounds. |

| Temperature | Can increase solubility and diffusion rates, but may also cause degradation of thermally sensitive compounds. unito.it | Identify the highest temperature that improves yield without causing degradation of this compound. |

| Extraction Time | Determines the extent of analyte transfer from the sample matrix to the solvent. researchgate.net | Determine the shortest time required to achieve maximum and reproducible recovery. |

| pH | Influences the ionization state and solubility of fatty acids. researchgate.net | Adjust pH to ensure the fatty acid is in its most extractable (often neutral) form. |

| Solid-to-Liquid Ratio | Affects the concentration gradient and the efficiency of mass transfer. mdpi.com | Optimize the ratio to ensure complete wetting of the sample and efficient extraction without excessive solvent use. |

Synthetic Strategies and Structural Modifications of 10 Nonadecenoic Acid for Research Applications

Chemical Synthesis of (Z)-10-Nonadecenoic Acid and its Esters

The stereoselective synthesis of (Z)-10-nonadecenoic acid and its esters, such as methyl 10-nonadecenoate, is crucial for studying its biological functions, as the geometry of the double bond significantly influences its physical and biochemical properties. The Wittig reaction is a powerful and widely employed method for the creation of carbon-carbon double bonds with control over stereochemistry, making it a suitable approach for synthesizing the (Z)-isomer of 10-nonadecenoic acid. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orglibretexts.org

The general strategy for the synthesis of (Z)-10-nonadecenoic acid via the Wittig reaction involves the coupling of a phosphorus ylide with an aldehyde. For instance, a non-stabilized ylide, which typically favors the formation of the (Z)-alkene, can be prepared from an appropriate phosphonium (B103445) salt. wikipedia.orgorganic-chemistry.org The synthesis can be conceptually broken down into the following key steps:

Preparation of the Wittig Reagent: A suitable phosphonium salt is prepared, for example, by the reaction of triphenylphosphine (B44618) with a 9-bromononanoic acid ester. This phosphonium salt is then deprotonated with a strong base, such as n-butyllithium or sodium hydride, to generate the corresponding ylide.

Aldehyde Component: The other coupling partner would be a long-chain aldehyde, such as decanal.

Wittig Reaction: The phosphorus ylide is reacted with the aldehyde. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide. libretexts.org The use of non-stabilized ylides under salt-free conditions generally leads to high selectivity for the (Z)-isomer. wikipedia.orgorganic-chemistry.org

Ester Hydrolysis: The resulting ester of (Z)-10-nonadecenoic acid is then hydrolyzed, typically under basic conditions followed by acidification, to yield the free fatty acid.

An alternative approach involves the use of acetylenic precursors. This method provides excellent control over the position and geometry of the double bond. The synthesis would involve the coupling of two smaller fragments via an acetylene (B1199291) linkage, followed by a stereoselective reduction of the triple bond. For example, a terminal alkyne can be coupled with a haloalkane. The resulting internal alkyne can then be selectively reduced to the (Z)-alkene using catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).

Preparation of Optically Active Antipodes and Racemic Forms

While this compound itself is not chiral, the introduction of substituents, such as a methyl group, can create a stereocenter, leading to the existence of optically active enantiomers. The preparation of these chiral analogs is essential for investigating the stereospecificity of their biological activities.

The synthesis of optically active antipodes of substituted this compound can be achieved through several strategies:

Asymmetric Synthesis: This approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry of the reaction. For example, a chiral auxiliary can be attached to one of the starting materials, directing the formation of a specific enantiomer. After the key stereocenter-forming reaction, the auxiliary is removed to yield the desired enantiomerically enriched product. nih.gov

Resolution of Racemic Mixtures: A racemic mixture, containing equal amounts of both enantiomers, can be synthesized using non-stereoselective methods. The enantiomers can then be separated. This can be achieved by reacting the racemic acid with a chiral resolving agent to form diastereomeric salts, which can be separated by crystallization due to their different physical properties. Alternatively, chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase, can be used to separate the enantiomers. nih.govmdpi.com

The synthesis of the racemic form of a substituted this compound is generally more straightforward and can be accomplished using conventional synthetic methods without the use of chiral reagents or catalysts.

Design and Synthesis of Methyl-Branched and Positional Isomers

To investigate the structure-activity relationships of this compound, researchers often require access to various structural analogs, including methyl-branched and positional isomers.

Methyl-Branched Isomers: The introduction of a methyl group at different positions along the fatty acid chain can significantly alter its physical properties and biological activity. A versatile method for the synthesis of methyl-branched monounsaturated fatty acids involves the use of acetylenic coupling reactions. cancer.govnih.gov A general strategy for synthesizing a methyl-branched analog of this compound is as follows:

Coupling of Building Blocks: The synthesis can be designed by coupling a long-chain bifunctional bromoalkane with (trimethylsilyl)acetylene. nih.gov

Second Acetylide Coupling: After deprotection of the silyl (B83357) group, a second acetylide coupling is performed with a short-chain iso-bromoalkane to introduce the methyl branch.

Stereoselective Reduction: The resulting acetylenic intermediate is then stereoselectively reduced to the (Z)-alkene.

Functional Group Transformation: Finally, the terminal functional group on the long-chain portion is converted to a carboxylic acid.

Positional Isomers: The position of the double bond along the fatty acid chain is another critical determinant of its biological function. The synthesis of positional isomers, such as 9-nonadecenoic acid or 11-nonadecenoic acid, can be achieved by modifying the synthetic strategy. For instance, in a Wittig-based synthesis, changing the chain lengths of the aldehyde and the phosphonium ylide components allows for the precise placement of the double bond at the desired position. Similarly, in an acetylene-based approach, the position of the triple bond can be controlled by the choice of the initial haloalkane and terminal alkyne fragments.

Functional Group Modifications and Derivatization for Probe Development

To study the interactions of this compound with biological systems, it is often necessary to modify its functional groups to create chemical probes. These probes can be used for a variety of applications, including fluorescence imaging, affinity chromatography, and target identification.

Alcohols: The carboxylic acid group of this compound can be reduced to a primary alcohol, 10-nonadecen-1-ol. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4). The resulting alcohol can serve as a synthetic intermediate for further modifications or be used to study the importance of the carboxylic acid moiety for biological activity.

Amides: The carboxylic acid can be converted to an amide by reaction with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). libretexts.orgorganic-chemistry.orgorganic-chemistry.orgsemanticscholar.org This allows for the attachment of various functionalities, including fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels, through the amine component. The synthesis of 10-nonadecenamide, the primary amide, can be achieved by first converting the carboxylic acid to its ammonium (B1175870) salt, followed by dehydration upon heating. libretexts.org

Fluorescent Probes: A common strategy for creating a fluorescent probe is to attach a fluorescent moiety to the fatty acid. This can be done by forming an amide bond between the carboxylic acid of this compound and an amine-containing fluorophore. Alternatively, the double bond of the fatty acid could potentially be functionalized to attach a fluorescent tag, although this might significantly alter the molecule's properties.

Development of Radiolabeled Analogs for Metabolic Tracing

Radiolabeled analogs of this compound are invaluable tools for studying its metabolic fate, including its uptake, distribution, and transformation within biological systems. The most common isotopes used for this purpose are carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H).

Carbon-14 Labeling: A common strategy for introducing a ¹⁴C label is to incorporate it at the carboxyl carbon (C-1 position). This can be achieved by reacting a Grignard reagent, prepared from the corresponding 18-carbon haloalkene, with ¹⁴CO₂. nih.gov An alternative approach for synthesizing [1-¹⁴C] labeled fatty acids involves the coupling of a haloalkyl compound with a substituted acetylene, followed by semihydrogenation and chain extension. nih.gov

Tritium Labeling: Tritium can be introduced into the molecule through several methods. One common approach is the catalytic hydrogenation of an acetylenic precursor of this compound with tritium gas (T₂). nih.goviaea.orgacs.orgopenmedscience.com This method can be stereoselective, yielding the (Z)-isomer with tritium atoms located at the double bond. Another method is catalytic isotope exchange, where the fatty acid is exposed to tritium gas in the presence of a metal catalyst, leading to the exchange of hydrogen atoms with tritium. openmedscience.com

These radiolabeled analogs allow for sensitive detection and quantification in metabolic studies, providing insights into the pathways involving this compound.

Investigative Studies on the Biological Activities of 10 Nonadecenoic Acid

Modulation of Cellular Proliferation and Apoptosis Pathways

10-Nonadecenoic acid has been the subject of research for its potential anti-tumor activities. Studies have demonstrated its ability to inhibit the proliferation of certain cancer cell lines. Specifically, in research involving the human promyelocytic leukemia cell line, HL-60, cis-10-Nonadecenoic acid was reported to exhibit inhibitory effects on cell proliferation. caymanchem.comlipidmaps.org The concentration at which it achieved 50% inhibition (IC50) was determined to be 295 µM. caymanchem.comlipidmaps.org

| Cell Line | Parameter | Value | Reference |

|---|---|---|---|

| HL-60 (Human Promyelocytic Leukemia) | IC50 | 295 µM | caymanchem.comlipidmaps.org |

More recent investigations have expanded on its anti-proliferative capabilities, particularly in the context of cancer stem cells. A 2025 study on cis-10-nonadecenoic acid derived from endolichenic fungi found that the compound exerted significant inhibitory effects on colorectal cancer (CRC) stemness. nih.gov This included the suppression of spheroid formation, a key characteristic of cancer stem cells' ability to grow and self-renew. nih.gov Furthermore, the study showed that cis-10-nonadecenoic acid downregulated key stem cell markers ALDH1, CD44, and CD133, suggesting it may interfere with the pathways that maintain the cancer stem cell phenotype. nih.gov

| Activity | Finding | Reference |

|---|---|---|

| Spheroid Formation | Suppressed | nih.gov |

| ALDH1 Marker Expression | Downregulated | nih.gov |

| CD44 Marker Expression | Downregulated | nih.gov |

| CD133 Marker Expression | Downregulated | nih.gov |

While this compound demonstrates clear anti-proliferative effects, its precise role in the induction of apoptosis (programmed cell death) is complex and not fully elucidated. Some research into long-chain fatty acids has pointed to a potentially contradictory mechanism. Specifically, studies have reported that long-chain fatty acids, including cis-10-nonadecenoic acid, can inhibit the activity of the p53 protein. caymanchem.comlipidmaps.orgbiomol.comglpbio.com The p53 protein is a critical tumor suppressor that often initiates the apoptotic cascade in response to cellular damage or stress. Inhibition of p53's DNA binding activity would typically be considered an anti-apoptotic event. glpbio.com This suggests that the observed reduction in cancer cell proliferation may occur through mechanisms other than direct p53-mediated apoptosis, or that its effects on apoptotic pathways are multifaceted and context-dependent. Further investigation is required to clarify the specific impact of this compound on the intricate network of apoptotic signaling in malignant cells.

Immunomodulatory and Anti-inflammatory Properties

This compound has demonstrated notable immunomodulatory activity, particularly in its capacity to mitigate inflammatory responses. Research has shown that it can prevent the production of Tumor Necrosis Factor (TNF), a potent pro-inflammatory cytokine, in mouse macrophages stimulated with lipopolysaccharide (LPS). caymanchem.comlipidmaps.org LPS, a component of the outer membrane of Gram-negative bacteria, is a powerful activator of the innate immune system, and its binding to macrophage receptors triggers a signaling cascade that results in the robust production of inflammatory mediators like TNF. The ability of this compound to interfere with this process highlights its potential as an anti-inflammatory agent.

| Cell Type | Stimulant | Effect | Mediator Inhibited | Reference |

|---|---|---|---|---|

| Mouse Macrophages | Lipopolysaccharide (LPS) | Suppression of Inflammatory Response | Tumor Necrosis Factor (TNF) | caymanchem.comlipidmaps.org |

Contribution to Lipid Homeostasis Regulation

Influence on Low-Density Lipoprotein (LDL) and High-Density Lipoprotein (HDL) Levels

The direct impact of this compound on Low-Density Lipoprotein (LDL) and High-Density Lipoprotein (HDL) cholesterol levels has not been extensively characterized in dedicated scientific studies. Current literature lacks specific research investigating the isolated effects of this particular C19:1 monounsaturated fatty acid on lipoprotein metabolism.

However, the broader class of monounsaturated fatty acids (MUFAs) has been a subject of extensive research in cardiovascular health. Generally, dietary substitution of saturated fatty acids with MUFAs is associated with beneficial changes in blood lipid profiles. For context, studies on other cis-monounsaturated fatty acids, such as oleic acid (a C18:1 fatty acid), have shown they can help lower LDL cholesterol concentrations in the blood. nih.gov The mechanisms for this effect involve increasing the activity of hepatic LDL receptors, which enhances the clearance of LDL from circulation, and reducing the production rate of LDL particles. nih.govnih.gov Conversely, some studies have shown that an intake of MUFAs is associated with an increase in HDL cholesterol. jofem.org It is important to emphasize that these findings relate to other, more common monounsaturated fatty acids, and similar effects cannot be definitively attributed to this compound without direct experimental evidence.

Impact on Overall Fatty Acid Profiles in Biological Systems

This compound is a long-chain monounsaturated fatty acid that is incorporated into the fatty acid profiles of various biological systems. iarc.fr Upon ingestion or endogenous synthesis, it can be found integrated into the lipids of cell membranes, where it influences membrane fluidity and function. hmdb.ca Its presence has been detected in various biological samples, including blood, plasma, serum, tissues, and feces, confirming its participation in systemic lipid metabolism. hmdb.camtoz-biolabs.com

Metabolically, this compound can undergo β-oxidation, a process where the fatty acid chain is broken down to produce energy. mtoz-biolabs.com This catabolic pathway breaks the 19-carbon chain into shorter-chain fatty acids, which can then enter the tricarboxylic acid (TCA) cycle for ATP production. mtoz-biolabs.com The identification of this compound in metabolomic analyses of human biospecimens underscores its role as a component of the human metabolome. iarc.fr

Furthermore, this fatty acid is not limited to human systems; it has also been identified as a constituent of natural food products. For instance, analysis of goat margarine has revealed the presence of this compound methyl ester, indicating its incorporation into the fatty acid profile of animal-derived food products. microbiologyjournal.org

Table 1: Presence of this compound in Biological Systems

| Biological System/Sample | Location/Role | Reference |

|---|---|---|

| Human Blood/Plasma/Serum | Circulating fatty acid pool | hmdb.camtoz-biolabs.com |

| Human Tissues | Component of tissue lipids | mtoz-biolabs.com |

| Cell Membranes | Structural component | hmdb.ca |

| Animal-Derived Foods (e.g., Goat Margarine) | Natural constituent of food lipids | microbiologyjournal.org |

Antioxidant Activities and Mechanisms of Action

The antioxidant potential of this compound is suggested by studies on natural extracts that contain this fatty acid as one of their components. Research on methanolic extracts from the cyanobacterium Oscillatoria acuminata demonstrated notable antioxidant activity through DPPH (2, 2-diphenyl-1-picrylhydrazyl) and ABTS+ (2, 2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) radical scavenging assays. scielo.br Gas chromatography-mass spectroscopy (GC/MS) analysis of this potent extract confirmed the presence of cis-10-Nonadecenoic acid alongside a variety of other fatty acids, phenolics, and alkaloids. scielo.br

However, the antioxidant activity observed in such studies is attributed to the synergistic effect of all the bioactive compounds present in the extract rather than to this compound alone. scielo.br The scientific literature does not currently provide evidence on the specific antioxidant mechanisms of action for the purified form of this compound. The observed antioxidant capacity in these extracts is often linked to their total phenolic and flavonoid content.

Antimicrobial Properties and Efficacy against Pathogens

Investigative studies have shown that natural extracts containing this compound exhibit antimicrobial properties against a range of pathogenic microorganisms. A methanolic extract from the cyanobacterium Oscillatoria amphigranulata, which contains cis-10-Nonadecenoic acid, was tested for its antimicrobial efficacy. scielo.br The study determined the Minimum Inhibitory Concentration (MIC) of the extract against several bacterial and fungal pathogens, demonstrating its potential as a source of antimicrobial agents. scielo.br

Similarly, goat margarine, which includes this compound methyl ester in its chemical composition, has demonstrated antibacterial activity against pathogenic bacteria, with the highest efficacy noted against Salmonella typhimurium. microbiologyjournal.org

Table 2: Minimum Inhibitory Concentration (MIC) of a Cyanobacterial Methanolic Extract Containing cis-10-Nonadecenoic Acid against Various Pathogens

| Pathogen | Type | MIC (µg/ml) |

|---|---|---|

| Escherichia coli (MG-1655) | Gram-negative Bacteria | 12.5 |

| Pseudomonas aeruginosa (AE-4091) | Gram-negative Bacteria | 12.5 |

| Klebsiella pneumoniae (HS-1286) | Gram-negative Bacteria | 25 |

| Staphylococcus aureus (TC-8325) | Gram-positive Bacteria | 6.25 |

| Bacillus subtilis (STR-168) | Gram-positive Bacteria | 6.25 |

| Candida albicans (SC-5314) | Fungus | 50 |

| Aspergillus flavus (GCA-3357) | Fungus | 50 |

Compound Reference Table

Emerging Research Frontiers and Future Directions

Discovery and Characterization of Novel Enzymatic Biotransformations

The enzymatic modification of fatty acids is a cornerstone of lipid research, offering pathways to novel compounds with unique properties. ocl-journal.orgusda.gov While the general metabolism of long-chain fatty acids through β-oxidation is understood, the specific enzymes that act on 10-nonadecenoic acid are an area of active investigation. mtoz-biolabs.com

Current research focuses on identifying and characterizing enzymes capable of modifying this compound. This includes lipases, which are known for their role in hydrolysis, esterification, and transesterification of fatty acids, and P450 monooxygenases, which can introduce oxygen into fatty acid chains with high selectivity. ocl-journal.org The discovery of novel enzymes with specific activity towards this compound could lead to the synthesis of new bioactive molecules and biomaterials.

Table 1: Key Enzyme Classes in Fatty Acid Modification

| Enzyme Class | Typical Reaction | Potential Application for this compound |

| Lipases | Hydrolysis, Esterification, Transesterification | Production of structured lipids and esters with specific properties. ocl-journal.orgocl-journal.org |

| P450 Monooxygenases | Hydroxylation, Epoxidation | Creation of functionalized derivatives with altered bioactivity. ocl-journal.org |

| Desaturases | Introduction of double bonds | Modification of the degree of unsaturation, influencing physical and biological properties. frontiersin.org |

| Hydratases | Addition of water to a double bond | Formation of hydroxylated derivatives. ocl-journal.org |

Comprehensive Profiling of Metabolic Networks Involving this compound

Understanding the complete metabolic network of this compound is crucial to elucidating its physiological roles. It is known to be a long-chain fatty acid and is expected to undergo β-oxidation for energy production. mtoz-biolabs.comhmdb.ca However, its interactions with other metabolic pathways and its incorporation into complex lipids are not fully mapped.

Metabolomics and lipidomics are powerful tools being used to create a comprehensive profile of this compound's metabolic fate. mtoz-biolabs.comillinois.edu These approaches allow for the simultaneous measurement of hundreds of metabolites, providing a snapshot of the metabolic state of a cell or organism. By tracing the path of this compound and its derivatives, researchers can identify key metabolic junctions and regulatory points. For instance, studies on the coral Pavona minuta revealed that temperature stress leads to an increase in the lipotoxic metabolite 10-oxo-nonadecanoic acid, a derivative of this compound, highlighting its role in stress response pathways. nih.govresearchgate.netresearchgate.netnih.gov

Development of Advanced Biosensors and Detection Technologies

Accurate and sensitive detection of this compound is essential for advancing research. Traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are well-established for fatty acid analysis. mdpi.commdpi.commdpi.com However, these techniques can face challenges in resolving isomers and require derivatization. sciex.com

The development of advanced biosensors and detection technologies is a key research frontier. These new methods aim to provide rapid, real-time, and highly specific quantification of this compound in complex biological samples. Innovations in mass spectrometry, such as tandem mass spectrometry (MS/MS), are providing more detailed structural information. mdpi.com Furthermore, new derivatization techniques and advanced chromatographic methods, like silver-ion HPLC, are improving the separation and identification of fatty acid isomers. mdpi.comaocs.org

Table 2: Comparison of Detection Technologies for Fatty Acid Analysis

| Technology | Advantages | Disadvantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | High sensitivity and established databases for identification. mdpi.com | Often requires derivatization and can be destructive to the sample. sciex.com |

| High-Performance Liquid Chromatography (HPLC)-MS | Operates at ambient temperature, suitable for sensitive compounds. aocs.org | May have limitations in resolving certain isomers. mdpi.com |

| Advanced MS Techniques (e.g., MS/MS) | Provides detailed structural information. mdpi.com | May not resolve all structural features like double bond geometry. mdpi.com |

| Novel Biosensors | Potential for real-time and in-situ measurements. | Currently in development and may not be widely available. |

Rational Design of Bioactive Analogs with Enhanced Specificity

The synthesis of analogs of this compound is a promising avenue for developing new therapeutic agents. By modifying the chemical structure of the parent molecule, researchers can enhance its bioactivity, improve its specificity for a particular target, and optimize its pharmacokinetic properties. ontosight.aiacgpubs.org

The synthesis of 10-nonadecenamide, an amide derivative, is one example of how the properties of this compound can be altered. ontosight.ai The rational design of such analogs is guided by an understanding of structure-activity relationships, where specific functional groups are systematically altered to observe the effect on biological activity. This approach could lead to the development of novel drugs with improved efficacy and reduced side effects.

Elucidation of Receptor-Ligand Interactions and Molecular Targets

Identifying the specific molecular targets of this compound is a critical step in understanding its mechanism of action. Research has shown that long-chain fatty acids can interact with various proteins, including receptors and enzymes. lipidmaps.orgcaymanchem.com

Molecular docking studies are being employed to predict the binding affinity of this compound and its analogs to potential protein targets. preprints.org For instance, a study on a functional beverage containing Caulerpa racemosa identified cis-10-Nonadecenoic acid as a bioactive compound and used molecular docking to investigate its interaction with enzymes involved in oxidative stress, such as cytochrome P450 and lipoxygenase. preprints.org These computational approaches, combined with experimental validation, are essential for pinpointing the direct molecular interactors of this compound and unraveling its signaling pathways. Some research has indicated that it may inhibit p53 activity. lipidmaps.orgcaymanchem.commedchemexpress.comchemsrc.com

Integration of Multi-Omics Data for Systems-Level Understanding

A holistic understanding of this compound's role in biology requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. This systems-level approach allows researchers to move beyond the study of individual components and analyze the complex interplay of molecules within a biological system.

A study on the coral Pavona minuta provides an excellent example of this integrated approach. By combining metabolomics with analyses of the symbiotic microbial community, researchers were able to link changes in the coral's metabolic profile, including the accumulation of 10-oxo-nonadecanoic acid, to temperature stress and shifts in the microbiome. nih.govresearchgate.netresearchgate.netnih.gov This type of multi-omics integration is crucial for building comprehensive models of cellular and organismal responses and for understanding the broader physiological and pathological implications of this compound.

常见问题

Q. What experimental designs address contradictory data in lipidomics studies involving this compound?